molecular formula C6H10OS B6236464 2-thiaspiro[3.3]heptan-6-ol CAS No. 1784145-40-9

2-thiaspiro[3.3]heptan-6-ol

Cat. No.: B6236464
CAS No.: 1784145-40-9
M. Wt: 130.2
InChI Key:
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Description

2-Thiaspiro[33]heptan-6-ol is a spirocyclic compound with a unique structure that includes a sulfur atom within a four-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-thiaspiro[3.3]heptan-6-ol typically involves the formation of the spirocyclic structure through ring-closing reactions. One common method is the reaction of a suitable dihalide with a thiol under basic conditions to form the thietane ring, followed by cyclization to form the spirocyclic structure. For example, the reaction of 1,3-dibromopropane with sodium thiolate can yield the desired spirocyclic compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Thiaspiro[3.3]heptan-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfur atom can be reduced to form a thiol or sulfide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-thiaspiro[3.3]heptan-6-one.

    Reduction: Formation of 2-thiaspiro[3.3]heptan-6-thiol.

    Substitution: Formation of various substituted spirocyclic compounds.

Scientific Research Applications

2-Thiaspiro[3.3]heptan-6-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-thiaspiro[3.3]heptan-6-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfur atom within the spirocyclic structure can participate in redox reactions, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[3.3]heptane: Contains a nitrogen atom instead of sulfur.

    2-Oxaspiro[3.3]heptane: Contains an oxygen atom instead of sulfur.

    2-Thiaspiro[4.4]nonane: A larger spirocyclic compound with a similar sulfur-containing ring.

Uniqueness

2-Thiaspiro[3.3]heptan-6-ol is unique due to its sulfur-containing spirocyclic structure, which imparts distinct chemical and biological properties. The presence of the sulfur atom can influence the compound’s reactivity, making it a valuable building block in synthetic chemistry and a potential lead compound in drug discovery.

Properties

CAS No.

1784145-40-9

Molecular Formula

C6H10OS

Molecular Weight

130.2

Purity

95

Origin of Product

United States

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